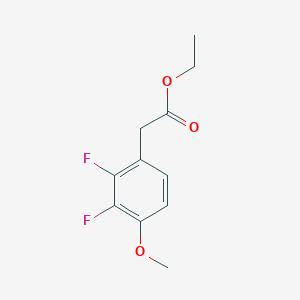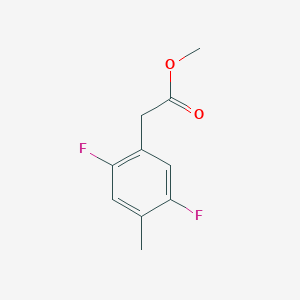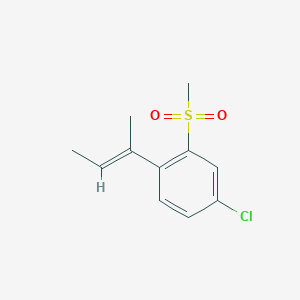
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Overview
Description
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a butenyl group, a chlorine atom, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylsulfonyl)benzene.
Alkylation: The next step involves the alkylation of 4-chloro-2-(methylsulfonyl)benzene with an appropriate butenyl halide under basic conditions to introduce the butenyl group.
Isomerization: The final step involves the isomerization of the butenyl group to the (E)-configuration using suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating and electron-withdrawing substituents.
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Epoxides or diols.
Reduction: Dechlorinated hydrocarbons.
Scientific Research Applications
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-donating and electron-withdrawing groups on the benzene ring influence the reactivity and orientation of electrophilic attacks.
Oxidation and Reduction: The butenyl and chlorine substituents undergo redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
4-Chloro-2-(methylsulfonyl)benzene: Lacks the butenyl group, making it less versatile in certain reactions.
1-Butenyl-4-chlorobenzene: Lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Chloro-2-(methylsulfonyl)toluene: Contains a methyl group instead of a butenyl group, altering its chemical behavior.
Properties
IUPAC Name |
1-[(E)-but-2-en-2-yl]-4-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNHEKPFLCSKA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



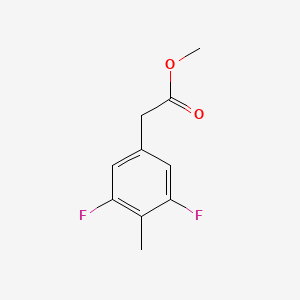
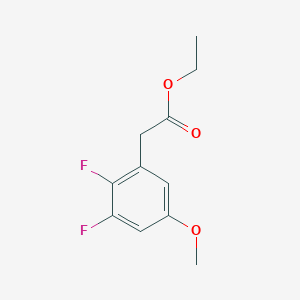
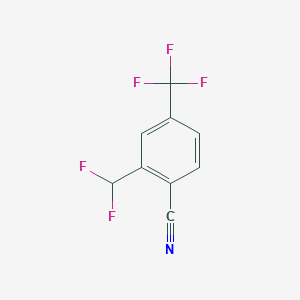
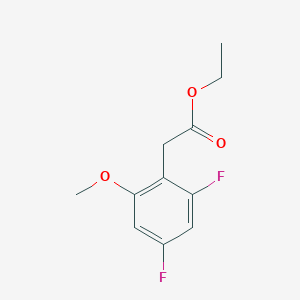
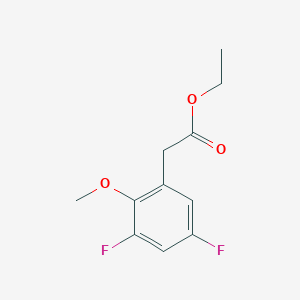
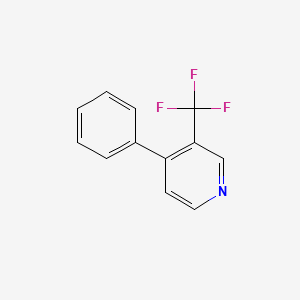
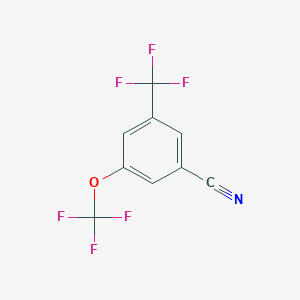
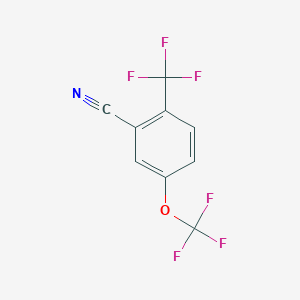
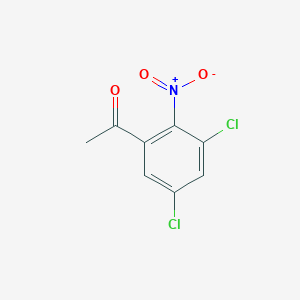
![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)
